molecular formula C13H19N3O8 B13856263 3-(3-Amino-3-carboxypropyl)pseudouridine

3-(3-Amino-3-carboxypropyl)pseudouridine

Cat. No.: B13856263
M. Wt: 345.31 g/mol
InChI Key: ZHENYVBBFCVMEV-LWWMSWIRSA-N
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Description

3-(3-Amino-3-carboxypropyl)pseudouridine is a modified nucleoside derived from uridine, one of the four basic components of RNA. This compound is a metabolite of uridine and is widely distributed in nature. It plays a critical role in the stability and function of transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) by contributing to the structural integrity and proper functioning of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process typically requires the use of specific enzymes, such as tRNA aminocarboxypropyltransferase, which catalyzes the transfer of the amino-carboxypropyl group to uridine in the presence of S-adenosylmethionine .

Industrial Production Methods

Industrial production methods for 3-(3-Amino-3-carboxypropyl)pseudouridine are not extensively documented. the process likely involves the large-scale synthesis of uridine derivatives followed by enzymatic modification to introduce the amino-carboxypropyl group. The use of recombinant enzymes and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-3-carboxypropyl)pseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties. These derivatives are often used in further research and applications .

Mechanism of Action

The mechanism of action of 3-(3-Amino-3-carboxypropyl)pseudouridine involves its incorporation into tRNAs and rRNAs, where it contributes to the stability and proper functioning of these molecules. The compound interacts with other nucleotides and proteins to stabilize the tertiary structure of RNA, ensuring accurate and efficient translation during protein synthesis . The molecular targets and pathways involved include the ribosome and various RNA-modifying enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-3-carboxypropyl)pseudouridine is unique due to its specific modification, which provides enhanced stability and functionality to RNA molecules. Its presence in both tRNAs and rRNAs highlights its critical role in maintaining the structural integrity and proper functioning of these essential biomolecules .

Properties

Molecular Formula

C13H19N3O8

Molecular Weight

345.31 g/mol

IUPAC Name

2-amino-4-[5-[(2S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidin-3-yl]butanoic acid

InChI

InChI=1S/C13H19N3O8/c14-6(12(21)22)1-2-16-11(20)5(3-15-13(16)23)10-9(19)8(18)7(4-17)24-10/h3,6-10,17-19H,1-2,4,14H2,(H,15,23)(H,21,22)/t6?,7-,8?,9?,10+/m1/s1

InChI Key

ZHENYVBBFCVMEV-LWWMSWIRSA-N

Isomeric SMILES

C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)[C@H]2C(C([C@H](O2)CO)O)O

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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